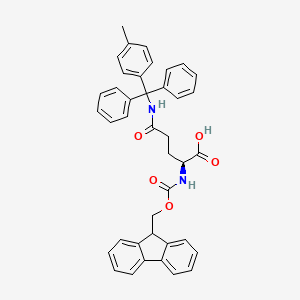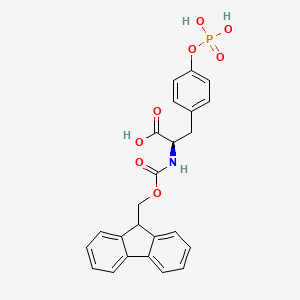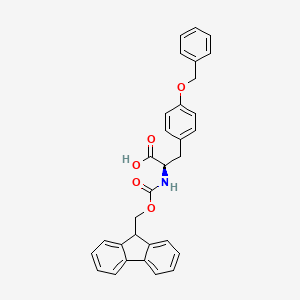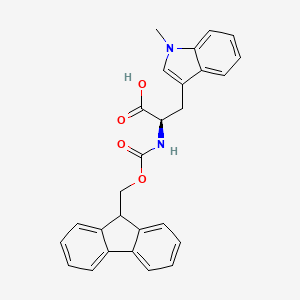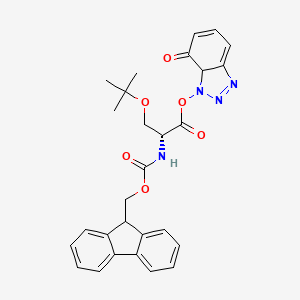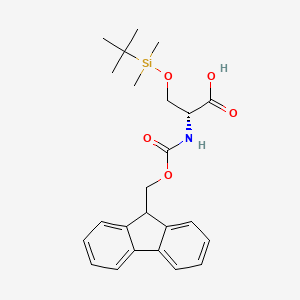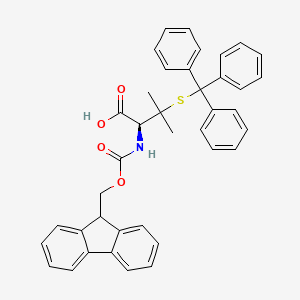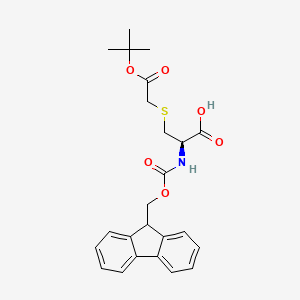
Fmoc-Cys(叔丁基羧甲基)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Cys(t-butylcarboxymethyl)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and structure. This compound is commonly used in peptide synthesis, particularly in the protection of the thiol group of cysteine during the synthesis process. The Fmoc group (9-fluorenylmethoxycarbonyl) is used to protect the amino group, while the t-butylcarboxymethyl group protects the thiol group, allowing for selective deprotection and further functionalization.
科学研究应用
Fmoc-Cys(t-butylcarboxymethyl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in the development of peptide-based probes and sensors for biological studies.
Medicine: Utilized in the design of peptide-based therapeutics and drug delivery systems.
Industry: Applied in the production of peptide-based materials and coatings.
作用机制
Target of Action
Fmoc-Cys(t-butylcarboxymethyl)-OH, also known as Fmoc-Cys(Boc-methyl)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The role of this compound is to protect the thiol group of cysteine during peptide synthesis .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The protection and subsequent deprotection of cysteine have been developed with increasingly sophisticated strategies .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the solid-phase peptide synthesis (SPPS), a method of choice for the synthesis of these molecules in both research and industrial settings .
Result of Action
The result of the action of Fmoc-Cys(t-butylcarboxymethyl)-OH is the successful synthesis of complex disulfide-rich peptides and proteins . It allows for site-specific modifications and labeling of peptides and proteins, which can be crucial for various biological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(t-butylcarboxymethyl)-OH typically involves the protection of the cysteine thiol group with a t-butylcarboxymethyl group and the amino group with an Fmoc group. The process generally follows these steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using t-butyl bromoacetate in the presence of a base such as triethylamine. This reaction forms the t-butylcarboxymethyl-protected cysteine.
Protection of the Amino Group: The amino group is then protected using Fmoc chloride in the presence of a base like sodium bicarbonate. This step yields Fmoc-Cys(t-butylcarboxymethyl)-OH.
Industrial Production Methods
In industrial settings, the production of Fmoc-Cys(t-butylcarboxymethyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound with high purity.
化学反应分析
Types of Reactions
Fmoc-Cys(t-butylcarboxymethyl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the t-butylcarboxymethyl group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for t-butylcarboxymethyl removal.
Coupling: HBTU and DIPEA for peptide bond formation.
Major Products Formed
Deprotection: Free cysteine with exposed thiol and amino groups.
Coupling: Peptides with Fmoc-Cys(t-butylcarboxymethyl)-OH incorporated into the sequence.
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt)-OH: Uses a trityl group for thiol protection.
Boc-Cys(t-butylcarboxymethyl)-OH: Uses a Boc (tert-butyloxycarbonyl) group for amino protection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl group for thiol protection.
Uniqueness
Fmoc-Cys(t-butylcarboxymethyl)-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The t-butylcarboxymethyl group offers robust protection for the thiol group, while the Fmoc group allows for easy removal under mild conditions, making it a versatile and valuable compound in peptide chemistry.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQIBSKINOPHNA-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746297 |
Source


|
| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269730-62-3 |
Source


|
| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
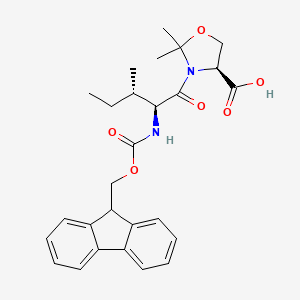
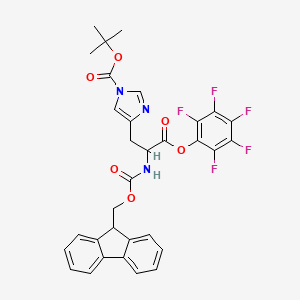
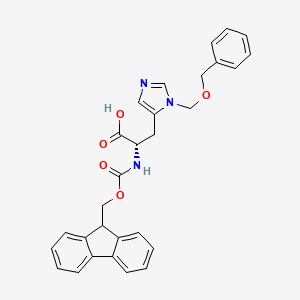
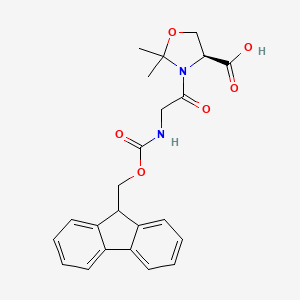
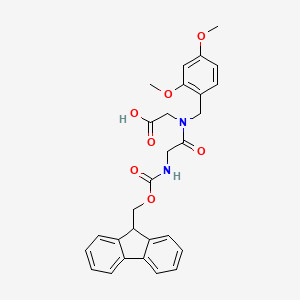
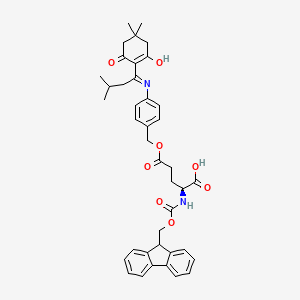
![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)
